2-(2-Benzoxazolylamino)-6-methylpyrimidin-4(3H)-one
Overview
Description
The compound “2-(2-Benzoxazolylamino)-6-methylpyrimidin-4(3H)-one” is a derivative of benzoxazole . Benzoxazole is a bicyclic planar molecule that has been extensively used as a starting material for different mechanistic approaches in drug discovery . It exhibits a high possibility of broad substrate scope and functionalization to offer several biological activities like anti-microbial, anti-fungal, anti-cancer, anti-oxidant, anti-inflammatory effects, and so on .
Synthesis Analysis
The synthesis of benzoxazole derivatives involves two synthetic approaches. The first synthetic strategy involves a reaction between various o-aminophenols and N-cyano-N-phenyl-p-toluenesulfonamide as a nonhazardous electrophilic cyanating agent in the presence of Lewis acid . The second synthetic approach uses the Smiles rearrangement upon activation of benzoxazole-2-thiol with chloroacetyl chloride . Both developed synthetic protocols are widely applicable, afford the desired aminobenzoxazoles in good to excellent yields, and use nontoxic and inexpensive starting material .Molecular Structure Analysis
The molecular structure of benzoxazole derivatives is a bicyclic planar molecule . It is the most favorable moiety for researchers because it has been extensively used as a starting material for different mechanistic approaches in drug discovery .Scientific Research Applications
Hydrogen Bonding and Crystal Structures
Research has revealed that molecules like 2-(2-Benzoxazolylamino)-6-methylpyrimidin-4(3H)-one demonstrate unique hydrogen bonding and crystal structures. For instance, similar molecules are found to form chains and sheets through hydrogen bonding and pi-pi stacking interactions, which are critical in understanding molecular and crystallography structures (Glidewell, Low, Melguizo, & Quesada, 2003).
Chemical Synthesis and Reactivity
The compound shows high regioselectivity in its methylation, influenced by factors like hydrogen bonding and media polarity. This is crucial in synthetic chemistry for designing specific molecular structures (Erkin & Krutikov, 2006). Also, its ability to undergo transformations into different compounds, as seen in the synthesis of various derivatives, highlights its versatility in chemical synthesis (Ueda, Asai, Oiji, Nagai, Nagatsu, & Sakakibara, 1997).
Antimicrobial Activity
Some derivatives of this compound have been explored for their antimicrobial properties. Studies have shown that certain derivatives exhibit significant antibacterial and antifungal activities, suggesting potential applications in developing new antimicrobial agents (Vijaya Laxmi, Ravi, & Nath, 2019).
Application in Tuberculosis Treatment
Derivatives of 2-(2-Benzoxazolylamino)-6-methylpyrimidin-4(3H)-one have shown promising results in antituberculous effects, indicating potential for developing new treatments for tuberculosis (Erkin & Krutikov, 2007).
Tautomerism and Solvent Effects
Studies have also focused on the tautomerism of related compounds, which is a significant aspect in understanding their chemical behavior and potential applications in various fields, including pharmaceuticals (Erkin & Krutikov, 2005).
Safety And Hazards
Future Directions
The development of effective methods leading to 2-aminobenzoxazoles and their analogues has attracted great attention . There has been a large upsurge in the synthesis of benzoxazole via different pathways . Future research may focus on developing more efficient methods for the synthesis of benzoxazole derivatives, exploring their potential therapeutic applications, and improving their safety profile.
properties
IUPAC Name |
2-(1,3-benzoxazol-2-ylamino)-4-methyl-1H-pyrimidin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4O2/c1-7-6-10(17)15-11(13-7)16-12-14-8-4-2-3-5-9(8)18-12/h2-6H,1H3,(H2,13,14,15,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BADDFHACWSMNTE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=N1)NC2=NC3=CC=CC=C3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Benzoxazolylamino)-6-methylpyrimidin-4(3H)-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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